

Flunixin-d3: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Flunixin-d3

Cat. No.: B023592

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For researchers, scientists, and drug development professionals, this document provides a concise technical guide on **Flunixin-d3**, focusing on its core properties, its role as an internal standard in analytical chemistry, and the mechanism of action of its non-deuterated counterpart, Flunixin.

Flunixin-d3 is the deuterated form of Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID). Due to its isotopic labeling, **Flunixin-d3** serves as an ideal internal standard for the quantification of Flunixin in biological samples using mass spectrometry-based methods.^{[1][2][3]}

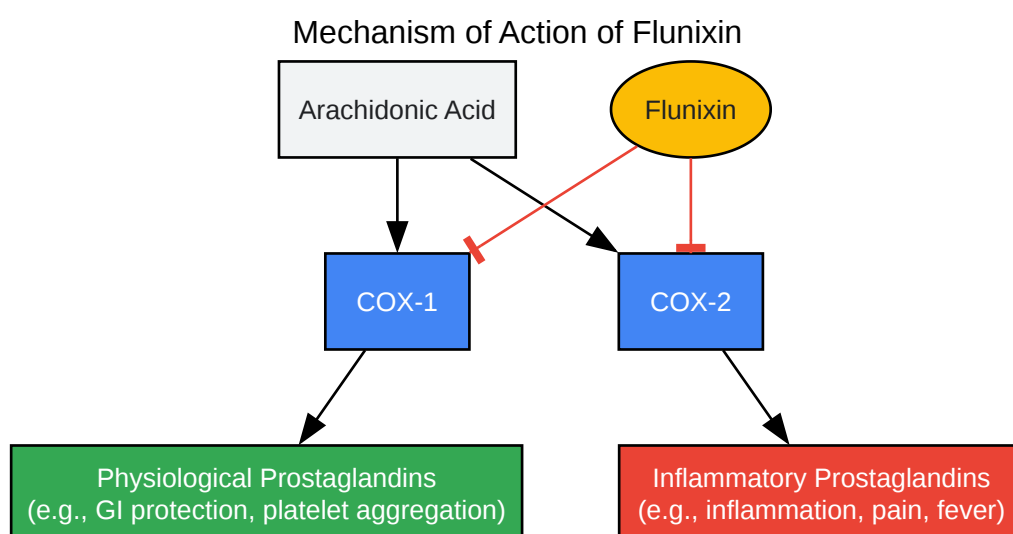
Core Properties of Flunixin-d3

A summary of the key quantitative data for **Flunixin-d3** is presented below.

Property	Value	Source
CAS Number	1015856-60-6	^{[1][4][5][6][7]}
Molecular Weight	299.26 g/mol	^{[1][5][6][8]}
Molecular Formula	C ₁₄ H ₈ D ₃ F ₃ N ₂ O ₂	^{[4][5][6]}

Mechanism of Action: The Cyclooxygenase (COX) Pathway

Flunixin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][8] By blocking this pathway, Flunixin effectively reduces the synthesis of prostaglandins, thereby mitigating inflammatory responses.[4][8] While the anti-inflammatory benefits are primarily derived from COX-2 inhibition, the inhibition of COX-1 can be associated with gastrointestinal side effects.[9]



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Figure 1: Inhibition of COX-1 and COX-2 by Flunixin.

Experimental Protocol: Quantification of Flunixin in Bovine Muscle using LC-MS/MS

The following is a detailed methodology for the quantitative determination of Flunixin in bovine muscle, utilizing **Flunixin-d3** as an internal standard. This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][3]

1. Sample Preparation

- Homogenization: Weigh 200 mg of blank bovine homogenate tissue sample.
- Spiking: For calibration curves and quality control samples, add specific volumes of Flunixin working solutions to achieve desired concentrations (e.g., 10, 15, 20, 30, and 40 $\mu\text{g kg}^{-1}$).^[2]
- Internal Standard Addition: Add 20 μL of a 0.4 $\mu\text{g mL}^{-1}$ **Flunixin-d3** working solution to each sample, resulting in a concentration of 40 $\mu\text{g kg}^{-1}$.^[2]
- Extraction: Add acetonitrile to the sample, vortex, and centrifuge to separate the supernatant.
- Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in a suitable solvent mixture.

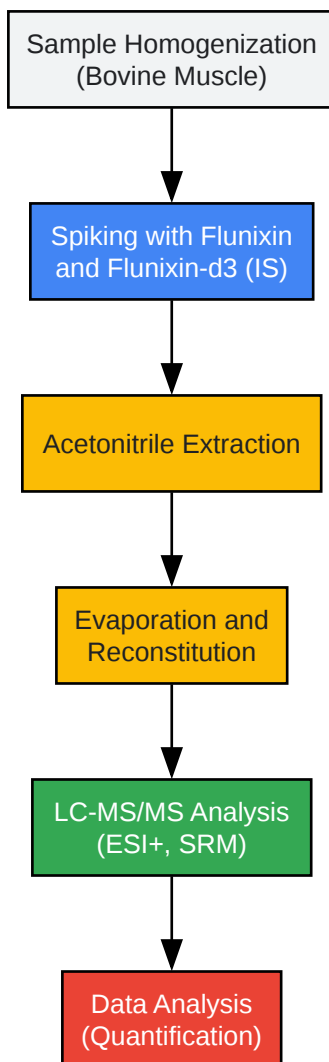
2. LC-MS/MS Analysis

- Chromatographic Separation: Employ a reverse-phase column with a programmed gradient elution.
- Mass Spectrometry Detection: Utilize a tandem mass spectrometer with positive electrospray ionization (ESI) in selected reaction monitoring (SRM) mode. Monitor one precursor ion and two product ions for both Flunixin and **Flunixin-d3**.

3. Data Analysis

- Quantification: Determine the concentration of Flunixin in the samples by comparing the peak area ratio of Flunixin to that of the internal standard (**Flunixin-d3**) against the calibration curve.

Quantification of Flunixin using Flunixin-d3



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Figure 2: Workflow for Flunixin quantification.

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